[(3-Cyanothiophen-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate
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Overview
Description
[(3-Cyanothiophen-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyanothiophene moiety and a dichloropyridine carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Cyanothiophen-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the 3-cyanothiophene-2-carboxylic acid, which is then converted into its corresponding acid chloride. This intermediate is reacted with an amine to form the carbamoyl derivative. The final step involves the esterification of this derivative with 3,6-dichloropyridine-2-carboxylic acid under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(3-Cyanothiophen-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the carbonyl group to an alcohol.
Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of chlorine atoms with other functional groups.
Scientific Research Applications
[(3-Cyanothiophen-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(3-Cyanothiophen-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
[(3-Cyanothiophen-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate can be compared with other compounds that have similar structural features or chemical properties. Some similar compounds include:
3-Cyanothiophene-2-carboxylic acid: Shares the cyanothiophene moiety but lacks the carbamoyl and dichloropyridine groups.
3,6-Dichloropyridine-2-carboxylic acid: Contains the dichloropyridine group but lacks the cyanothiophene and carbamoyl groups.
[(3-Cyanothiophen-2-yl)carbamoyl]methyl benzoate: Similar structure but with a benzoate group instead of the dichloropyridine carboxylate.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-[(3-cyanothiophen-2-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O3S/c14-8-1-2-9(15)17-11(8)13(20)21-6-10(19)18-12-7(5-16)3-4-22-12/h1-4H,6H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEALYSABORDKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)OCC(=O)NC2=C(C=CS2)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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